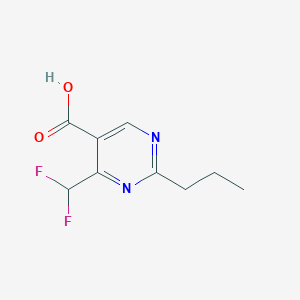
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a difluoromethyl group and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of a suitable pyrimidine derivative with a difluoromethylating agent under controlled conditions. The propyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its difluoromethyl group can impart unique properties to the resulting compounds, making it valuable in organic synthesis.
Biology: In biological research, 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid can be used as a probe to study biological systems. Its interactions with enzymes and receptors can provide insights into biochemical pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, materials, and other chemical products. Its unique properties can enhance the performance and stability of these products.
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The difluoromethyl group can enhance binding affinity and selectivity, while the propyl chain may influence the compound's overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethyl)pyrimidine-5-carboxylic acid
2-propylpyrimidine-5-carboxylic acid
4-(Difluoromethyl)-2-ethylpyrimidine-5-carboxylic acid
Uniqueness: 4-(Difluoromethyl)-2-propylpyrimidine-5-carboxylic acid stands out due to its specific combination of the difluoromethyl group and the propyl chain. This unique structure can impart distinct chemical and biological properties compared to similar compounds, making it a valuable tool in various applications.
Eigenschaften
Molekularformel |
C9H10F2N2O2 |
|---|---|
Molekulargewicht |
216.18 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O2/c1-2-3-6-12-4-5(9(14)15)7(13-6)8(10)11/h4,8H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZDROZYOGIZAJLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-2-[3-(methoxymethyl)phenyl]ethanol;hydrochloride](/img/structure/B15328815.png)
![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
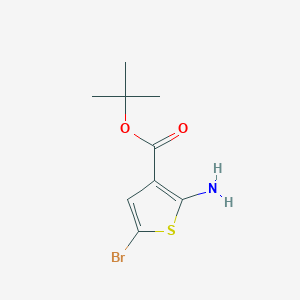
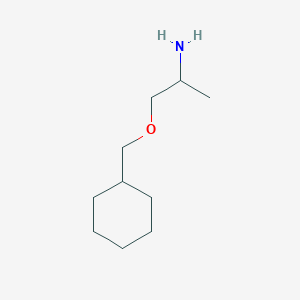
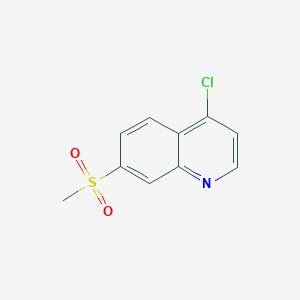
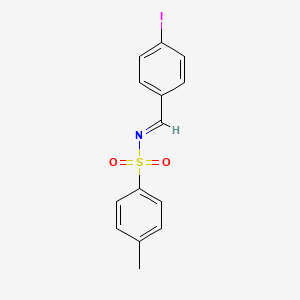
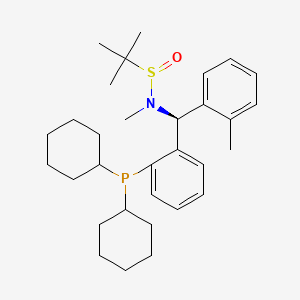
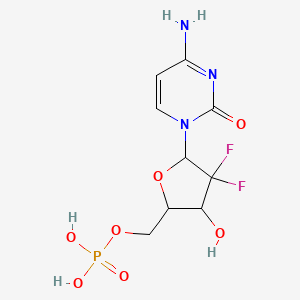
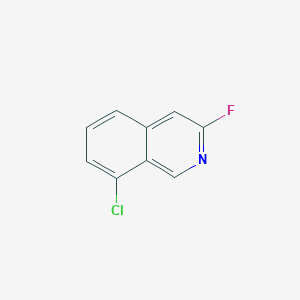

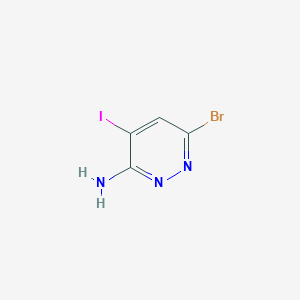
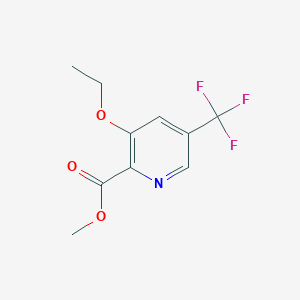

![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
